molecular formula C23H25N5O3 B2580022 N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide CAS No. 1172442-26-0

N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B2580022
CAS No.: 1172442-26-0
M. Wt: 419.485
InChI Key: XTUUSPMAWAYUNR-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Biological Activity

N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H28N4O3C_{21}H_{28}N_{4}O_{3}, with a molecular weight of 384.5 g/mol. The structure includes a pyrazole moiety, which is known for various biological activities, particularly in anticancer and anti-inflammatory research.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cancer progression, suggesting that this compound may also exhibit such activity.
  • Modulation of Signaling Pathways : The pyrazole moiety can influence signaling pathways associated with cell growth and apoptosis, potentially leading to enhanced anticancer effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)12.50Apoptosis induction
Analog ANCI-H460 (Lung Cancer)42.30Kinase inhibition
Analog BHepG2 (Liver Cancer)17.82Cell cycle arrest

Case Studies

Several studies have evaluated the anticancer properties of pyrazole derivatives, including this compound:

  • Study on MCF7 Cells : A study demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12.50 µM, indicating its potential as an anticancer agent .
  • Inhibition of Lung Cancer Growth : Another study reported that a related pyrazole compound inhibited the growth of NCI-H460 lung cancer cells with an IC50 value of 42.30 µM, suggesting similar potential for N-benzyl derivatives .
  • Mechanistic Insights : Research indicated that compounds with similar structures could induce apoptosis and inhibit critical signaling pathways associated with tumor growth, reinforcing the hypothesis that N-benzyl derivatives may possess similar mechanisms .

Scientific Research Applications

Chemical Synthesis

The synthesis of N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide typically involves the reaction of various precursors, including benzyl amines and morpholine derivatives. The synthetic pathways often leverage regioselective reactions to ensure high yields and purity of the desired product.

Key Synthetic Routes

MethodologyDescription
Condensation Reactions Involves the reaction between an amine and a carbonyl compound to form an amide bond, crucial for constructing the compound's backbone.
Cyclization Techniques Utilizes cyclization reactions to form the pyrazole ring, which is essential for the biological activity of the compound.
Functional Group Modifications Post-synthetic modifications can introduce additional functional groups to enhance solubility and bioactivity.

Biological Activities

This compound exhibits a range of pharmacological properties that make it a candidate for drug development.

Pharmacological Properties

Activity TypeDescription
Antimicrobial Activity Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .
Anticancer Potential Some pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects Research indicates that certain modifications on the pyrazole structure can lead to compounds with anti-inflammatory properties, beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound.

Notable Case Studies

  • Synthesis and Antimicrobial Evaluation :
    • A study synthesized various pyrazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated promising efficacy, with some compounds showing higher activity than standard antibiotics .
  • Anticancer Activity Assessment :
    • Research involving pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism was attributed to the disruption of mitochondrial membrane potential and activation of caspases .
  • Molecular Docking Studies :
    • Computational studies have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-18-15-20(23(30)26-11-13-31-14-12-26)25-28(18)17-22(29)27(21-9-5-6-10-24-21)16-19-7-3-2-4-8-19/h2-10,15H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUUSPMAWAYUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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